7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs has garnered a lot of attention in the scientific community . The synthesis of “this compound” involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It includes a THIQ heterocyclic scaffold, which is a common feature in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include cyclization and dehydration reactions .Mechanism of Action
Future Directions
The future directions in the research of THIQ analogs like “7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride” involve the development of novel THIQ analogs with potent biological activity . These compounds have potential applications in the treatment of various diseases, including neurodegenerative disorders .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride involves the condensation of 4-methoxyphenethylamine with pyruvic acid followed by reduction and carboxylation.", "Starting Materials": [ "4-methoxyphenethylamine", "pyruvic acid", "sodium borohydride", "carbon dioxide", "hydrochloric acid", "diethyl ether", "methanol" ], "Reaction": [ "Condensation of 4-methoxyphenethylamine with pyruvic acid in methanol to form 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde", "Reduction of 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde with sodium borohydride in diethyl ether to form 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carbinol", "Carboxylation of 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carbinol with carbon dioxide in the presence of hydrochloric acid to form 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride" ] } | |
CAS No. |
2470437-54-6 |
Molecular Formula |
C11H14ClNO3 |
Molecular Weight |
243.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.